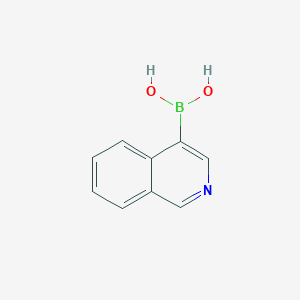

Isoquinoline-4-boronic acid

Description

Properties

IUPAC Name |

isoquinolin-4-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BNO2/c12-10(13)9-6-11-5-7-3-1-2-4-8(7)9/h1-6,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDTOUTKTCGPAGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=CC2=CC=CC=C12)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60396057 | |

| Record name | Isoquinoline-4-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192182-56-2 | |

| Record name | Isoquinoline-4-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoquinoline-4-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isoquinoline-4-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Guide to the Synthesis of Isoquinoline-4-boronic Acid from 4-Bromoisoquinoline: A Keystone Intermediate for Drug Discovery

Abstract

This technical guide provides a comprehensive overview of the synthesis of isoquinoline-4-boronic acid from 4-bromoisoquinoline, a critical transformation for the advancement of medicinal chemistry and drug development programs. The isoquinoline scaffold is a privileged structure found in numerous clinically relevant drugs, and its functionalization is of paramount importance.[1] This document details the strategic selection of the Miyaura borylation reaction, elucidates its underlying catalytic mechanism, and presents a detailed, field-proven experimental protocol. Furthermore, it addresses key process parameters, characterization techniques, and the subsequent application of the boronic acid product in Suzuki-Miyaura cross-coupling reactions, which are instrumental in the synthesis of complex molecular architectures.[2][3] This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation of this versatile building block.

Introduction: The Strategic Importance of Isoquinoline Boronic Acids

The Isoquinoline Scaffold: A Privileged Core in Medicinal Chemistry

The isoquinoline nucleus is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring.[4] This structural motif is a cornerstone in pharmacology, forming the core of a wide array of therapeutic agents with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4] The ability to selectively functionalize the isoquinoline ring is therefore a critical endeavor in the design and synthesis of novel drug candidates.

Boronic Acids: Versatile Linchpins in C-C Bond Formation

Aryl boronic acids and their corresponding esters have emerged as indispensable tools in modern organic synthesis. Their stability, low toxicity, and remarkable utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions have cemented their status as essential intermediates.[3][5] These reactions enable the formation of carbon-carbon bonds between sp²-hybridized centers, a foundational transformation for constructing biaryl and heteroaryl systems prevalent in pharmaceuticals.[2][6] The synthesis of isoquinoline-4-boronic acid, therefore, provides a direct gateway to a vast chemical space of novel isoquinoline derivatives.

Synthetic Objective: From Halide to Boronic Acid

The primary objective of this guide is to outline a robust and reproducible method for the conversion of commercially available 4-bromoisoquinoline into isoquinoline-4-boronic acid. This transformation equips researchers with a key building block, enabling the introduction of diverse substituents at the C4 position of the isoquinoline core through subsequent cross-coupling chemistry.

Synthetic Strategy: Miyaura Borylation

Rationale for Method Selection

The Miyaura borylation is the method of choice for synthesizing aryl boronic esters from aryl halides.[7][8] This palladium-catalyzed reaction is favored over traditional methods, such as those involving highly reactive Grignard or organolithium reagents, due to its exceptionally mild reaction conditions and broad functional group tolerance.[8] This allows for the borylation of complex substrates without the need for extensive protecting group strategies. The reaction typically utilizes bis(pinacolato)diboron (B₂pin₂) as the boron source, which yields a stable, easily purified boronic ester product.[7]

The Catalytic Cycle Explained

The mechanism of the Miyaura borylation is a well-understood catalytic cycle involving a palladium center that oscillates between the Pd(0) and Pd(II) oxidation states.[8]

-

Oxidative Addition : The cycle begins with the oxidative addition of the active Pd(0) catalyst into the carbon-bromine bond of 4-bromoisoquinoline, forming a Pd(II) intermediate.

-

Transmetalation : A base, typically a mild one like potassium acetate (KOAc), activates the bis(pinacolato)diboron. This activated boron species then undergoes transmetalation with the Pd(II) complex, where the boryl group replaces the bromide on the palladium center.

-

Reductive Elimination : The final step is the reductive elimination of the isoquinoline-4-boronic acid pinacol ester from the palladium center. This step forms the desired C-B bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Detailed Experimental Protocol

This protocol describes the synthesis of the pinacol ester of isoquinoline-4-boronic acid, which is a stable and easily handled intermediate.

Materials and Reagents

| Reagent/Material | Formula | CAS No. | Role |

| 4-Bromoisoquinoline | C₉H₆BrN | 1532-97-4 | Starting Material |

| Bis(pinacolato)diboron (B₂pin₂) | C₁₂H₂₄B₂O₄ | 73183-34-3 | Boron Source |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | C₃₄H₂₈Cl₂FeP₂Pd | 72287-26-4 | Catalyst |

| Potassium Acetate (KOAc) | CH₃COOK | 127-08-2 | Base |

| 1,4-Dioxane (Anhydrous) | C₄H₈O₂ | 123-91-1 | Solvent |

| Ethyl Acetate | C₄H₈O₂ | 141-78-6 | Extraction Solvent |

| Brine (Saturated NaCl solution) | NaCl(aq) | 7647-14-5 | Washing Agent |

| Anhydrous Magnesium Sulfate | MgSO₄ | 7487-88-9 | Drying Agent |

| Celite® | 61790-53-2 | Filtration Aid |

Step-by-Step Synthesis Workflow

The overall workflow involves setting up the reaction under an inert atmosphere, followed by heating, work-up, and purification.

Procedure:

-

Reaction Setup : To a flame-dried Schlenk flask, add 4-bromoisoquinoline (1.0 eq.), bis(pinacolato)diboron (1.2 eq.), potassium acetate (3.0 eq.), and PdCl₂(dppf) (0.03 eq.).

-

Inert Atmosphere : Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition : Add anhydrous 1,4-dioxane via syringe. The typical concentration is 0.1-0.2 M with respect to the 4-bromoisoquinoline.

-

Reaction : Stir the mixture and heat to 80-90 °C using an oil bath. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Cooldown and Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

-

Extraction : Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

-

Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude isoquinoline-4-boronic acid pinacol ester is typically a solid or oil. Purification is most effectively achieved by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.[9] Alternatively, for some boronic acids, recrystallization from a suitable solvent like hot ethanol can be effective.[10]

(Optional) Hydrolysis to Free Boronic Acid

While the pinacol ester is often used directly in subsequent reactions, the free boronic acid can be obtained via hydrolysis. This is typically achieved by stirring the ester in a solvent mixture like acetone/water with an acid such as HCl, followed by extraction. It is important to note that free boronic acids can be prone to dehydration to form cyclic boroxine anhydrides.

Characterization and Validation

Confirmation of the product, isoquinoline-4-boronic acid (or its pinacol ester), is achieved through standard analytical techniques.

-

Appearance : Typically a white to light yellow solid.[11]

-

Melting Point : The free boronic acid has a reported melting point of 230-234 °C.[12]

-

¹H NMR : Expect characteristic shifts for the isoquinoline protons and the methyl groups of the pinacol ester (a singlet around 1.3 ppm).

-

¹³C NMR : Confirmation of the carbon skeleton and the C-B bond.

-

Mass Spectrometry (MS) : Verification of the molecular weight (C₉H₈BNO₂: 172.98 g/mol ).[12]

Key Process Parameters and Optimization

Choice of Catalyst and Ligand

PdCl₂(dppf) is a robust and commonly used catalyst for Miyaura borylations. The dppf ligand provides the necessary stability and reactivity to the palladium center. Other phosphine ligands can also be employed, and catalyst screening may be necessary for challenging substrates.

The Critical Role of the Base

The choice of base is crucial for the success of the Miyaura borylation. A weak base like potassium acetate (KOAc) is ideal.[8] Stronger bases can promote a competing Suzuki-Miyaura coupling reaction between the newly formed boronic ester and any remaining 4-bromoisoquinoline, leading to undesired homocoupled byproducts and reduced yield.[7][8]

Solvent and Temperature

Anhydrous polar aprotic solvents like 1,4-dioxane, DMSO, or DMF are typically used.[13] The reaction requires heating to facilitate the catalytic cycle, with temperatures between 80-100 °C being standard. It is essential to use anhydrous solvents to prevent premature hydrolysis of the diboron reagent.

Application in Drug Discovery: The Suzuki-Miyaura Coupling

The primary value of isoquinoline-4-boronic acid is its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[2][14] This allows for the efficient synthesis of 4-aryl or 4-heteroaryl isoquinolines, which are challenging to access through other methods.

Principle of the Reaction

In a typical Suzuki coupling, isoquinoline-4-boronic acid (or its ester) is reacted with an aryl or heteroaryl halide (or triflate) in the presence of a palladium catalyst and a base to form a new C-C bond.[3]

This powerful reaction has been widely adopted in industrial-scale synthesis for pharmaceuticals due to its reliability and scalability.[2] The development of boronic acid-containing drugs like Velcade® (Bortezomib) and Vaborbactam has further highlighted the significance of boron chemistry in modern medicine.[5][15]

Conclusion

The synthesis of isoquinoline-4-boronic acid from 4-bromoisoquinoline via the Miyaura borylation is a highly efficient and strategic process. It provides a robust route to a versatile chemical intermediate that is pivotal for the exploration of novel isoquinoline-based therapeutics. By understanding the reaction mechanism and optimizing key experimental parameters, researchers can reliably produce this valuable building block, thereby accelerating the discovery and development of next-generation pharmaceuticals.

References

- Sigma-Aldrich. 4-Isoquinolineboronic acid Product Page.

- Organic Chemistry Portal.

- Alfa Chemistry.

- ResearchGate. A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone.

- MDPI. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions.

- PrepChem.com. Synthesis of 4-Bromoisoquinoline.

- eScholarship.

- Quick Company. A Process For The Synthesis Of 4 Fluoro Isoquinoline.

- Wikipedia. Suzuki reaction.

- Chemistry LibreTexts. Suzuki-Miyaura Coupling.

- Reddit.

- Wiley Online Library. Setup of 4‐Prenylated Quinolines through Suzuki‐Miyaura Coupling for the Synthesis of Aurachins A and B.

- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

- PubMed Central (PMC).

- Amerigo Scientific.

- ChemBK. Isoquinoline-4-boronic acid.

- Exploring 4-Bromoisoquinoline: Properties, Applic

- MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.

- PubMed. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs.

- ResearchGate.

- ResearchGate.

Sources

- 1. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Yoneda Labs [yonedalabs.com]

- 7. Miyaura Borylation Reaction [organic-chemistry.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. reddit.com [reddit.com]

- 11. Isoquinoline-4-boronic acid [chembk.com]

- 12. 4-Isoquinolineboronic acid 192182-56-2 [sigmaaldrich.com]

- 13. d-nb.info [d-nb.info]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

"physical and chemical properties of isoquinoline-4-boronic acid"

An In-depth Technical Guide to Isoquinoline-4-Boronic Acid: Properties, Reactivity, and Applications

Introduction

Isoquinoline-4-boronic acid, with the CAS Number 192182-56-2, is a bifunctional organoboron compound that has emerged as a pivotal building block in contemporary chemical synthesis.[1] It integrates the rigid, aromatic isoquinoline scaffold with the versatile boronic acid moiety. The isoquinoline core is a privileged structure in medicinal chemistry, forming the backbone of numerous natural alkaloids and clinically approved drugs.[2][3] The boronic acid group, renowned for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, provides a chemically tractable handle for the formation of carbon-carbon and carbon-heteroatom bonds.[4][5][6]

This guide, intended for researchers, chemists, and drug development professionals, offers a comprehensive exploration of the physical and chemical properties of isoquinoline-4-boronic acid. It delves into its reactivity, stability, and key synthetic applications, providing field-proven insights and detailed experimental context to empower its effective use in the laboratory.

Molecular and Physicochemical Properties

The utility of a chemical reagent is fundamentally dictated by its physical properties. Isoquinoline-4-boronic acid is typically a white to light yellow or pink solid, whose characteristics are summarized below.[1][7] It is crucial to note that boronic acids may exist in equilibrium with their cyclic anhydride trimers (boroxines), which can influence physical properties such as melting point.

Structural and General Properties

| Property | Value | Source(s) |

| IUPAC Name | Isoquinolin-4-ylboronic acid | [8] |

| CAS Number | 192182-56-2 | [1][8] |

| Molecular Formula | C₉H₈BNO₂ | [1][8] |

| Molecular Weight | 172.98 g/mol | [1][8] |

| Appearance | White to light yellow solid | [1][9] |

| Melting Point | 178°C or 230-234 °C | [1][10] |

| Storage Temperature | 2-8°C, Inert atmosphere | [10][11] |

Note on Melting Point: The observed variance in melting point may be attributed to the presence of varying amounts of the corresponding boroxine anhydride.

Solubility and Predicted Properties

Understanding the solubility profile is critical for selecting appropriate reaction solvents and purification methods.

| Property | Value | Source(s) |

| Solubility | Soluble in water, ethanol, and methanol.[1][9] Slightly soluble in dimethylformamide (DMF) and benzene.[9] | [1][9] |

| Density (Predicted) | 1.28 - 1.3 g/cm³ | [1][9] |

| pKa (Predicted) | 4.61 ± 0.30 | [1] |

| Boiling Point (Predicted) | 419.1 ± 37.0 °C at 760 mmHg | [1][9] |

Chemical Properties and Reactivity

The chemical behavior of isoquinoline-4-boronic acid is governed by the interplay between the electron-deficient boron center and the basic nitrogen-containing aromatic ring system.

The Boronic Acid Moiety: A Versatile Functional Group

The boronic acid group, -B(OH)₂, is a Lewis acid due to the vacant p-orbital on the boron atom. This feature is central to its reactivity.

-

Suzuki-Miyaura Cross-Coupling: This is the most prominent application of isoquinoline-4-boronic acid.[9] It serves as the organoboron nucleophile, coupling with a wide range of aryl or vinyl halides (or pseudohalides like triflates) in the presence of a palladium catalyst and a base.[5][6] This reaction is a cornerstone of modern organic synthesis for constructing biaryl and substituted aromatic systems.[5][9]

-

Esterification: Boronic acids readily undergo reversible condensation reactions with diols to form more stable cyclic boronic esters.[12] Common reagents include pinacol, 2,2-dimethylpropane-1,3-diol, and N-methyliminodiacetic acid (MIDA).[6][13][14][15] These esters, such as isoquinoline-4-boronic acid pinacol ester, often exhibit enhanced stability towards protodeboronation and are easier to purify via chromatography, serving as valuable, slow-releasing surrogates in sequential cross-coupling reactions.[6][13][14]

The Isoquinoline Core: A Privileged Heterocycle

The isoquinoline ring system imparts distinct properties to the molecule.[16]

-

Basicity: As an analog of pyridine, the nitrogen atom in the isoquinoline ring possesses a lone pair of electrons and is weakly basic (pKa of isoquinoline is 5.14).[16] It can be protonated by strong acids to form salts, such as isoquinoline-4-boronic acid hydrochloride.[17][18] This basicity can influence reaction conditions, potentially requiring additional base or affecting catalyst performance in certain transformations.

-

Aromatic System: The fused aromatic rings are relatively stable but can undergo electrophilic substitution, typically at the C-5 and C-8 positions.[19] The electronic nature of the boronic acid group can influence the regioselectivity of such reactions.

Stability and Storage

Proper handling and storage are paramount for maintaining the integrity of boronic acids.

-

Protodeboronation: The carbon-boron bond is susceptible to cleavage under certain conditions, particularly in the presence of strong acids or oxidizing agents.

-

Boroxine Formation: As mentioned, boronic acids can self-condense to form cyclic trimers called boroxines through the elimination of water. This process is reversible but can complicate stoichiometry and reaction kinetics.

-

Recommended Storage: To minimize degradation, isoquinoline-4-boronic acid should be stored in a cool (2-8°C), dry environment under an inert atmosphere (e.g., argon or nitrogen).[10][11]

Key Experimental Protocols & Workflows

The following sections provide standardized, field-tested methodologies for common transformations involving isoquinoline-4-boronic acid.

Workflow for Boronic Ester Formation (Protection)

Boronic esters are often prepared to enhance stability. The pinacol ester is a common choice.

Caption: Workflow for pinacol ester protection.

Step-by-Step Protocol:

-

To a round-bottom flask, add isoquinoline-4-boronic acid (1.0 eq) and pinacol (1.1 eq).

-

Add an anhydrous solvent such as toluene or THF.

-

Heat the mixture to reflux, often with a Dean-Stark apparatus to azeotropically remove the water byproduct.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Remove the solvent under reduced pressure. The crude product can often be used directly or purified by silica gel chromatography.

Suzuki-Miyaura Cross-Coupling Reaction

This reaction is the cornerstone of isoquinoline-4-boronic acid's utility.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Step-by-Step Protocol:

-

Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl/vinyl halide (1.0 eq), isoquinoline-4-boronic acid (1.2-1.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

-

Reagent Addition: Add the chosen base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq) and the solvent system (e.g., a mixture of toluene/ethanol/water or dioxane/water).

-

Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with inert gas to remove dissolved oxygen, which can deactivate the catalyst.

-

Reaction: Heat the mixture with stirring to the desired temperature (typically 80-110 °C).

-

Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

-

Workup: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.

Applications in Research and Development

The unique structure of isoquinoline-4-boronic acid makes it a valuable intermediate in several high-value research areas.

Medicinal Chemistry and Drug Discovery

The isoquinoline scaffold is a key pharmacophore in many biologically active compounds.[3] Isoquinoline-4-boronic acid provides a direct route to introduce this moiety into complex molecules.

-

Enzyme Inhibitors: It is used as a reactant in the preparation of selective steroid-11β-hydroxylase (CYP11B1) inhibitors, which are investigated for treating cortisol-dependent diseases.

-

Receptor Agonists: The compound is a key intermediate in the synthesis of aminoarylpyridazines, which act as selective cannabinoid receptor 2 (CB2) agonists for the potential treatment of inflammatory pain.

-

Anticancer Agents: Boronic acids themselves, particularly peptide boronic acids like Bortezomib, are a class of proteasome inhibitors used in cancer therapy.[4][20] While isoquinoline-4-boronic acid is not an active drug itself, it serves as a critical building block for creating novel, complex molecules that can be screened for anticancer activity.[9]

-

Quorum Sensing Antagonists: It has been used in the synthesis of antagonists for bacterial quorum sensing, a communication system that controls virulence, offering a potential anti-infective strategy.

Materials Science and Catalysis

Beyond pharmaceuticals, the properties of this molecule lend themselves to materials science applications.

-

Fluorescent Probes: The isoquinoline ring possesses fluorescent properties, making its derivatives candidates for use as fluorescent probes in biomedical research and chemical sensing.[1]

-

Catalysts and Ligands: As a derivative of boronic acid, it can be used as a metal ligand or as part of a larger catalytic system for organic reactions.[9]

Safety and Handling

As a laboratory chemical, isoquinoline-4-boronic acid requires careful handling to ensure user safety.

-

Hazard Identification: It is classified as an irritant.[7] GHS hazard statements indicate it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8][10]

-

Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection (safety goggles or face shield).[1] A dust mask (e.g., N95) is recommended when handling the solid powder.[10]

-

First Aid Measures: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1] If skin contact occurs, wash with plenty of water.[1]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

Isoquinoline-4-boronic acid is a powerful and versatile synthetic intermediate that bridges the worlds of heterocyclic chemistry and organoboron chemistry. Its robust performance in Suzuki-Miyaura cross-coupling, coupled with the biological significance of the isoquinoline core, cements its role as an indispensable tool for medicinal chemists and materials scientists. A thorough understanding of its physical properties, chemical reactivity, and proper handling procedures, as detailed in this guide, is essential for unlocking its full synthetic potential in the pursuit of novel therapeutics and functional materials.

References

-

ChemBK. (2024). Isoquinoline-4-boronic acid. [Link]

-

National Center for Biotechnology Information. (n.d.). Isoquinoline-4-boronic acid. PubChem Compound Database. [Link]

-

University of Luxembourg. (2025). Isoquinoline-4-boronic acid (C9H8BNO2). PubChemLite. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. [Link]

-

Beckmann, J., et al. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. [Link]

-

National Center for Biotechnology Information. (n.d.). Isoquinoline-4-boronic acid hydrochloride. PubChem Compound Database. [Link]

-

Wikipedia. (n.d.). Isoquinoline. [Link]

-

PubMed. (2021). Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization. [Link]

-

SlidePlayer. (n.d.). Preparation and Properties of Isoquinoline. [Link]

-

Boron Molecular. (n.d.). Isoquinoline-4-boronic acid, pinacol ester. [Link]

-

Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. [Link]

-

National Center for Biotechnology Information. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. [Link]

-

MDPI. (2023). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

-

National Center for Biotechnology Information. (n.d.). Boronate Derivatives of Functionally Diverse Catechols: Stability Studies. PubMed Central. [Link]

-

PubMed. (2020). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. [Link]

-

ResearchGate. (n.d.). The Pyridine-And Isoquinoline Boronic Acids Ia−Ic Provide a.... [Link]

-

Boron Molecular. (n.d.). Isoquinoline-4-boronic acid. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

PubMed. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 3. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Yoneda Labs [yonedalabs.com]

- 7. echemi.com [echemi.com]

- 8. Isoquinoline-4-boronic acid | C9H8BNO2 | CID 3761204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. China Customized 4-Isoquinolineboronic Acid Manufacturers Suppliers Factory - Free Sample [zbwhr.com]

- 10. 4-异喹啉硼酸 | Sigma-Aldrich [sigmaaldrich.com]

- 11. Isoquinoline-5-boronic acid CAS#: 371766-08-4 [m.chemicalbook.com]

- 12. Boronate Derivatives of Functionally Diverse Catechols: Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. boronmolecular.com [boronmolecular.com]

- 14. Isoquinoline-6-boronic acid pinacol ester 95 675576-26-8 [sigmaaldrich.com]

- 15. scbt.com [scbt.com]

- 16. Isoquinoline - Wikipedia [en.wikipedia.org]

- 17. China Customized Isoquinoline-4-boronic-acid-hydrochloride Manufacturers Suppliers Factory [zbwhr.com]

- 18. Isoquinoline-4-boronic acid hydrochloride | C9H9BClNO2 | CID 25067271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. uop.edu.pk [uop.edu.pk]

- 20. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]

An In-Depth Technical Guide to Isoquinoline-4-boronic Acid: Synthesis, Properties, and Application in Cross-Coupling Chemistry

Introduction: The Strategic Value of the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its rigid, planar structure and the presence of a basic nitrogen atom allow for specific interactions with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[2] Consequently, methods for the functionalization of the isoquinoline ring are of paramount importance to drug discovery professionals. Isoquinoline-4-boronic acid has emerged as a key building block, enabling the introduction of the isoquinoline moiety onto diverse molecular frameworks through robust and versatile carbon-carbon bond-forming reactions.

This guide provides an in-depth technical overview of isoquinoline-4-boronic acid, focusing on its synthesis, physicochemical properties, and its application as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. The protocols and insights provided are geared towards researchers and scientists in organic synthesis and drug development, emphasizing the rationale behind experimental choices to ensure reproducible and successful outcomes.

Physicochemical Properties and Handling

Accurate characterization is the foundation of reproducible chemical synthesis. Isoquinoline-4-boronic acid is typically a stable, solid material, but like many boronic acids, may contain varying amounts of its anhydride (a boroxine). Proper storage and handling are crucial for maintaining its reactivity.

Table 1: Physicochemical Data for Isoquinoline-4-boronic Acid

| Property | Value | Source(s) |

| CAS Number | 192182-56-2 | Sigma-Aldrich |

| Molecular Formula | C₉H₈BNO₂ | PubChem[3] |

| Molecular Weight | 172.98 g/mol | PubChem[3] |

| Appearance | White to light yellow solid | ChemBK[4] |

| Melting Point | 230-234 °C | Sigma-Aldrich |

| Solubility | Soluble in organic solvents like ethanol and DMSO; soluble in water. | ChemBK[4] |

| Storage | Store at 2-8°C under an inert atmosphere. | Sigma-Aldrich |

Synthetic Strategy and Protocols

The most common and strategically sound approach to isoquinoline-4-boronic acid begins with the synthesis of a suitable precursor, 4-bromoisoquinoline, followed by a halogen-metal exchange and borylation.

Diagram: Synthetic Workflow

Caption: Overall synthetic route to Isoquinoline-4-boronic Acid.

Part 1: Synthesis of 4-Bromoisoquinoline Precursor

Direct bromination of isoquinoline at the C4 position can be challenging. A well-established method involves the high-temperature bromination of isoquinoline hydrochloride in a high-boiling solvent like nitrobenzene.[5] This procedure leverages the deactivating effect of the protonated nitrogen to direct substitution.

Experimental Protocol: Synthesis of 4-Bromoisoquinoline

-

Materials: Isoquinoline hydrochloride (0.20 mol), Nitrobenzene (50 mL), Bromine (0.22 mol).

-

Procedure:

-

Reaction Setup: In a flask equipped with a reflux condenser, dropping funnel, thermometer, and mechanical stirrer, combine isoquinoline hydrochloride and nitrobenzene.

-

Heating: Heat the stirred mixture to approximately 180°C until a clear solution is formed.

-

Bromine Addition: Add bromine dropwise via the dropping funnel over a period of about 1 hour, maintaining the temperature at 180°C. Hydrogen bromide gas will evolve; ensure adequate ventilation and scrubbing.

-

Reaction Monitoring: After the addition is complete, continue heating and stirring at 180°C for 4-5 hours, or until the evolution of HBr gas has ceased.

-

Workup: Cool the reaction mixture. Carefully pour the mixture into a beaker of ice and basify with a concentrated NaOH or NH₄OH solution to pH 8-9 to neutralize the hydrobromide salts and precipitate the product.

-

Extraction & Purification: Extract the aqueous slurry with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure 4-bromoisoquinoline.[5][6]

-

Part 2: Synthesis of Isoquinoline-4-boronic Acid via Lithiation-Borylation

The conversion of 4-bromoisoquinoline to the corresponding boronic acid is typically achieved via a lithium-halogen exchange at low temperature, followed by quenching the resulting organolithium species with a borate ester. This method is highly effective for preparing boronic acids from heteroaryl halides.[4] The use of triisopropyl borate is common, and the resulting borate ester is hydrolyzed to the boronic acid during the aqueous workup.

Experimental Protocol: Synthesis of Isoquinoline-4-boronic Acid

-

Expertise & Causality: This is an anhydrous, low-temperature reaction. The choice of -78°C (a dry ice/acetone bath) is critical to prevent side reactions of the highly reactive aryllithium intermediate. n-Butyllithium (n-BuLi) is a strong, non-nucleophilic base ideal for lithium-halogen exchange. Triisopropyl borate is used as the boron electrophile; its bulky isopropyl groups help prevent the addition of a second equivalent of the aryllithium species to the boron center.

-

Materials: 4-Bromoisoquinoline (1.0 equiv), Anhydrous Tetrahydrofuran (THF), n-Butyllithium (1.1 equiv, solution in hexanes), Triisopropyl borate (1.2 equiv), Hydrochloric Acid (1M aq.).

-

Procedure:

-

Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add 4-bromoisoquinoline and dissolve in anhydrous THF.

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium dropwise via syringe, ensuring the internal temperature does not rise above -70°C. Stir the resulting mixture at -78°C for 1 hour.

-

Borylation: Add triisopropyl borate dropwise to the reaction mixture, again maintaining the temperature at -78°C.

-

Warming & Quenching: After stirring for an additional 2 hours at -78°C, allow the reaction to warm slowly to room temperature overnight.

-

Hydrolysis & Isolation: Cool the mixture in an ice bath and carefully quench the reaction by adding 1M HCl. Stir vigorously for 1-2 hours to ensure complete hydrolysis of the borate ester.

-

Purification: Adjust the pH of the aqueous layer to be slightly acidic (pH 4-5) to precipitate the boronic acid. Collect the solid product by filtration, wash with cold water and a minimal amount of cold ether, and dry under vacuum.

-

Application in Suzuki-Miyaura Cross-Coupling

Isoquinoline-4-boronic acid is an excellent nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of a C-C bond between the C4 position of the isoquinoline and an sp²-hybridized carbon of an aryl or vinyl halide/triflate, providing access to a vast array of complex biaryl structures.[7]

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Causality Behind the Steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex. The reactivity order is typically I > Br > Cl.

-

Transmetalation: The boronic acid is activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species. This species then transfers its organic group (the isoquinoline moiety) to the palladium center, displacing the halide. This is often the rate-determining step.

-

Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

-

Protocol: Suzuki-Miyaura Coupling of Isoquinoline-4-boronic Acid with 4-Bromoanisole

This protocol provides a robust, general method for coupling isoquinoline-4-boronic acid with a representative electron-rich aryl bromide.

-

Trustworthiness & Self-Validation: This protocol is designed to be self-validating. The use of a pre-catalyst like PdCl₂(dppf) is reliable. The solvent system (dioxane/water) is standard and effective for dissolving both organic and inorganic reagents. Progress is monitored by TLC, providing clear checkpoints. The workup procedure is standard for removing catalyst residues and unreacted starting materials.

-

Materials: Isoquinoline-4-boronic acid (1.2 equiv), 4-Bromoanisole (1.0 equiv), PdCl₂(dppf)·CH₂Cl₂ (3 mol%), Potassium Carbonate (K₂CO₃, 2.0 equiv), 1,4-Dioxane, Water.

-

Procedure:

-

Reaction Setup: To a Schlenk flask, add 4-bromoanisole, isoquinoline-4-boronic acid, potassium carbonate, and the palladium catalyst.

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed, as oxygen can deactivate the Pd(0) catalyst.

-

Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 or 5:1 ratio) via syringe. The solvents should be degassed by bubbling with an inert gas for 20-30 minutes prior to use.

-

Heating: Heat the reaction mixture to 80-100°C with vigorous stirring.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the 4-bromoanisole starting material is consumed (typically 4-16 hours).

-

Workup: Cool the reaction to room temperature and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure product, 4-(4-methoxyphenyl)isoquinoline.

-

Conclusion and Future Outlook

Isoquinoline-4-boronic acid stands as a versatile and indispensable tool for the modern medicinal chemist. Its straightforward synthesis from readily available precursors and its robust reactivity in palladium-catalyzed cross-coupling reactions allow for the efficient construction of complex molecules bearing the valuable isoquinoline pharmacophore. As drug discovery continues to demand novel molecular architectures, the strategic application of building blocks like isoquinoline-4-boronic acid will undoubtedly play a crucial role in the development of next-generation therapeutics.

References

-

Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. [Link]

-

Synthesis of 4-Bromoisoquinoline. PrepChem.com. [Link]

-

A Process For The Synthesis Of 4 Fluoro Isoquinoline. Quick Company. [Link]

-

A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. ResearchGate. [Link]

-

Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. [Link]

-

A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. PMC - NIH. [Link]

-

Isoquinoline-4-boronic acid - Introduction. ChemBK. [Link]

-

Isoquinoline-4-boronic acid | C9H8BNO2. PubChem - NIH. [Link]

-

Isoquinoline, 5-bromo-8-nitro- Organic Syntheses Procedure. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

The Suzuki−Miyaura coupling between different aryl halides and various... ResearchGate. [Link]

-

Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. MDPI. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Isoquinoline-4-Boronic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoquinoline-4-boronic acid is a pivotal building block in modern organic synthesis and medicinal chemistry, most notably for its role in Suzuki-Miyaura cross-coupling reactions. The efficiency of reactions and the ease of subsequent purification are fundamentally dependent on the solubility of this reagent in the chosen solvent system. This guide provides a comprehensive overview of the solubility characteristics of isoquinoline-4-boronic acid, blending theoretical principles with practical, field-proven insights to empower researchers in making informed decisions for experimental design. We will explore the physicochemical properties of the molecule, present qualitative solubility data, and detail a standardized protocol for quantitative solubility determination.

Introduction: The Importance of Solubility in Application

The isoquinoline motif is a privileged scaffold in numerous biologically active compounds and natural products. Consequently, isoquinoline-4-boronic acid serves as a critical intermediate for introducing this moiety into complex molecular architectures. Understanding its solubility is not merely an academic exercise; it has profound practical implications:

-

Reaction Kinetics: For a reaction to proceed efficiently, the reagents must be adequately solvated to ensure high concentrations of reactive species. Poor solubility can lead to sluggish or incomplete reactions.

-

Process Optimization: In process chemistry and drug development, selecting a solvent where the starting material is soluble but the product is sparingly soluble can significantly streamline purification through crystallization.

-

Analytical Characterization: Proper solvent selection is crucial for techniques like NMR, HPLC, and MS, ensuring accurate characterization and purity assessment.

This guide aims to provide a foundational understanding of the factors governing the solubility of isoquinoline-4-boronic acid and to equip scientists with the tools to predict and experimentally verify its behavior in various organic solvents.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is dictated by its intrinsic molecular properties. For isoquinoline-4-boronic acid (C₉H₈BNO₂), several key features are at play.[1]

-

Structure: The molecule contains a planar, aromatic isoquinoline ring system and a polar boronic acid group [-B(OH)₂]. The isoquinoline portion contributes to van der Waals interactions and potential π-π stacking, favoring solubility in aromatic or nonpolar solvents to some extent. The nitrogen atom in the ring acts as a hydrogen bond acceptor.[2]

-

Polarity and Hydrogen Bonding: The boronic acid functional group is the primary driver of polarity. It contains two hydroxyl groups that can act as both hydrogen bond donors and acceptors.[3] This dual capability allows for strong interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, acetone).

-

Amphoteric Nature: Boronic acids are Lewis acids due to the vacant p-orbital on the boron atom.[4] The isoquinoline nitrogen, conversely, is basic. This amphoteric character can lead to complex acid-base interactions with the solvent or trace impurities.

-

Self-Condensation: A critical and often overlooked property of boronic acids is their propensity to undergo reversible dehydration to form cyclic anhydrides known as boroxines.[5][6] This equilibrium between the monomeric acid and the trimeric boroxine is highly solvent-dependent and can complicate solubility measurements, as the two species exhibit different solubility profiles.[6] The presence of trace amounts of water in a solvent can shift the equilibrium back towards the more polar (and often more soluble) monomeric acid.

| Property | Value / Description | Source |

| Molecular Formula | C₉H₈BNO₂ | [1] |

| Molecular Weight | 172.98 g/mol | [1] |

| Appearance | White to light yellow solid | [7] |

| Melting Point | ~230-234 °C | |

| Key Functional Groups | Boronic acid [-B(OH)₂], Isoquinoline (aromatic, basic nitrogen) |

Solubility Profile in Common Organic Solvents

Direct quantitative solubility data (e.g., in mg/mL) for isoquinoline-4-boronic acid is not widely published in the scientific literature. However, qualitative assessments from supplier information and analogous compounds provide valuable guidance.[7]

General solubility trends for arylboronic acids suggest that solubility is governed by a balance between the polarity of the boronic acid group and the character of the aromatic system.[5][8]

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl groups of the solvent can engage in strong hydrogen bonding with both the -B(OH)₂ group and the isoquinoline nitrogen.[7] |

| Polar Aprotic | DMSO, DMF, THF | High to Moderate | Solvents like DMSO are excellent hydrogen bond acceptors, readily solvating the -B(OH)₂ protons.[7] Ethers like THF are good solvents for many boronic acids used in synthesis.[6] |

| Ketones | Acetone | Moderate | Acetone acts as a hydrogen bond acceptor and has sufficient polarity to dissolve many boronic acids.[8] |

| Halogenated | Chloroform (CHCl₃) | Moderate to Low | While less polar, chloroform can act as a weak hydrogen bond donor and can solvate the aromatic ring system. Crystallization is often possible from such solvents.[6] |

| Nonpolar Aromatic | Toluene, Benzene | Low to Sparingly Soluble | Favorable interactions with the isoquinoline ring are outweighed by the high polarity of the boronic acid group. |

| Nonpolar Aliphatic | Hexanes, Methylcyclohexane | Very Low / Insoluble | The significant mismatch in polarity between the solute and solvent prevents effective solvation. These are often used as anti-solvents for purification.[6][8] |

Note: This table is based on general principles and qualitative data.[7] Empirical determination is essential for precise quantitative values.

Standardized Protocol for Experimental Solubility Determination

To obtain reliable and reproducible quantitative data, a standardized experimental protocol is necessary. The Equilibrium Shake-Flask Method , adapted from OECD Guideline 105, is a robust and widely accepted approach.[9][10]

Principle

An excess amount of the solid isoquinoline-4-boronic acid is agitated in the test solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is determined using a suitable analytical method (e.g., HPLC-UV).

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Step-by-Step Methodology

-

Preparation:

-

Add an excess amount of isoquinoline-4-boronic acid (e.g., 10-20 mg) to a 2 mL glass vial. The key is to ensure undissolved solid remains at the end of the experiment.

-

Accurately pipette a known volume of the desired organic solvent (e.g., 1.0 mL) into the vial.

-

Seal the vial tightly to prevent solvent evaporation. Prepare samples in triplicate for statistical validity.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a magnetic stir plate within a temperature-controlled incubator (e.g., 25.0 ± 0.5 °C).

-

Agitate the samples for a predetermined time to ensure equilibrium is reached. A 24-hour period is often sufficient, but a 48-hour period is recommended to be certain. Causality Note: Insufficient equilibration time is a primary source of error, leading to an underestimation of solubility.

-

-

Sample Separation:

-

Remove the vials from the shaker and allow them to stand undisturbed for at least 2 hours in the same temperature-controlled environment to allow the excess solid to settle.

-

Carefully withdraw a portion of the supernatant using a pipette.

-

Immediately filter the supernatant through a chemically inert 0.22 µm syringe filter (e.g., PTFE) into a clean vial. Trustworthiness Check: Filtration is critical to remove microscopic particulates that would otherwise lead to an overestimation of solubility. The filter material must be chosen to minimize analyte adsorption.

-

-

Quantification:

-

Prepare a stock solution of isoquinoline-4-boronic acid of known concentration in a suitable solvent (e.g., mobile phase for HPLC).

-

Generate a multi-point calibration curve (typically 5-6 points) by preparing serial dilutions of the stock solution.

-

Accurately dilute the filtered, saturated sample with the same solvent so that its concentration falls within the linear range of the calibration curve.

-

Analyze the calibration standards and the diluted sample by a validated analytical method, such as HPLC-UV.

-

Determine the concentration of the diluted sample from the calibration curve and multiply by the dilution factor to calculate the final solubility in the test solvent.

-

Conclusion and Best Practices

A thorough understanding of the solubility of isoquinoline-4-boronic acid is indispensable for its effective use in research and development. Its solubility is primarily dictated by its ability to form hydrogen bonds via the boronic acid moiety, making it most soluble in polar protic and aprotic organic solvents like ethanol, DMSO, and THF. Conversely, it exhibits poor solubility in nonpolar aliphatic and aromatic hydrocarbons.

For critical applications requiring precise data, solubility should not be assumed but must be determined empirically. The shake-flask method detailed in this guide provides a reliable and universally accepted framework for obtaining such data. By carefully considering the interplay between the compound's physicochemical properties and the nature of the solvent, scientists can optimize reaction conditions, simplify purification processes, and ensure the integrity of their analytical results.

References

- ChemBK. (2024). Isoquinoline-4-boronic acid.

- ResearchGate. (n.d.). Solubility of investigated compounds in water. [Image attached to a research paper]. Retrieved from ResearchGate. [https://www.researchgate.net/figure/Solubility-of-investigated-compounds-in-water-Phenylboronic-acid-1-benzoxaborole-2_fig2_343419997]

-

National Center for Biotechnology Information. (n.d.). Isoquinoline-4-boronic acid. PubChem Compound Database. Retrieved from [Link]

- Dennis G. Hall (Editor). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [https://onlinelibrary.wiley.com/doi/book/10.1002/3527606532]

- Sporzyński, A., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. [https://pubs.acs.org/doi/10.1021/acs.jced.0c00424]

- Sigma-Aldrich. (n.d.). 4-Isoquinolineboronic acid. Product Page. Retrieved from [https://www.sigmaaldrich.com/US/en/product/aldrich/707929]

- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. U.S. EPA Product Properties Test Guidelines OPPTS. [https://www.regulations.gov/document/EPA-HQ-OPP-2017-0243-0006]

- Thermo Fisher Scientific. (2023). Isoquinoline-4-boronic acid 2,2-dimethylpropanediol-1,3 cyclic ester - SAFETY DATA SHEET. Retrieved from [https://www.fishersci.com/sds/9706424.pdf]

- Sporzyński, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. [https://link.springer.com/article/10.1007/s10953-020-01001-9]

- OECD. (2006). OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. [https://www.oecd-ilibrary.org/environment/test-no-123-partition-coefficient-1-octanol-water-slow-stirring-method_9789264069823-en]

- KREATiS. (n.d.). High-accuracy water solubility determination using logK. Retrieved from [https://www.kreatis.eu/wp-content/uploads/2019/11/Poster-SETAC-2013-Kow-Solubility.pdf]

- Wikipedia. (n.d.). Boronic acid. Retrieved from [https://en.wikipedia.org/wiki/Boronic_acid]

- DiVA portal. (n.d.). Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former. Retrieved from [https://www.diva-portal.org/smash/get/diva2:1247076/FULLTEXT01.pdf]

- PubChemLite. (n.d.). Isoquinoline-4-boronic acid (C9H8BNO2). Retrieved from [https://pubchemlite.deepchem.io/substance/3761204]

- SlideShare. (n.d.). Preparation and Properties of Isoquinoline. Retrieved from [https://www.slideshare.net/MAltann/isoquinoline-118836269]

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Quinoline-3-boronic acid. Retrieved from [https://www.thermofisher.com/document-connect/document-connect.html?url=https://assets.thermofisher.com/TFS-Assets/LSG/SDS/L20088_SGH_EN.pdf]

- Chemistry LibreTexts. (2021). 11: Solubility and Borax (Experiment). Retrieved from [https://chem.libretexts.org/Ancillary_Materials/Laboratory_Experiments/Wet_Lab_Experiments/General_Chemistry_Labs/Online_Chemistry_Lab_Manual/Chem_12_Experiments/11%3A_Solubility_and_Borax_(Experiment)]

- European Commission. (n.d.). A.8. PARTITION COEFFICIENT. Retrieved from [https://echa.europa.eu/documents/10162/17208/a_8_partition_coefficient_en.pdf/b03a275a-0938-4f43-8af3-27c00c412da6]

- FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [https://www.filab.fr/en/solubility-testing-oecd-105/]

- Sigma-Aldrich. (2024). SAFETY DATA SHEET. Retrieved from [https://www.sigmaaldrich.com/sds/aldrich/i28208]

- Nature Precedings. (2010). Organic Solvent Solubility Data Book. Retrieved from [https://precedings.nature.com/documents/4243/version/1/files/npre20104243-1.pdf]

- ResearchGate. (n.d.). Boric acid solubility in different solvents (Ullmann's 2006). [Table from a publication]. Retrieved from [https://www.researchgate.net/figure/Boric-acid-solubility-in-different-solvents-Ullmanns-2006_tbl1_260337829]

Sources

- 1. Isoquinoline-4-boronic acid | C9H8BNO2 | CID 3761204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. uop.edu.pk [uop.edu.pk]

- 3. diva-portal.org [diva-portal.org]

- 4. Boronic acid - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. d-nb.info [d-nb.info]

- 7. chembk.com [chembk.com]

- 8. researchgate.net [researchgate.net]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. filab.fr [filab.fr]

"isoquinoline-4-boronic acid structural analysis and characterization"

An In-Depth Technical Guide to the Structural Analysis and Characterization of Isoquinoline-4-Boronic Acid

Foreword: The Analytical Imperative for a Privileged Scaffold

Isoquinoline-4-boronic acid stands at the intersection of two critically important chemical motifs in modern drug discovery: the isoquinoline core and the boronic acid functional group. The isoquinoline scaffold is a "privileged structure," appearing in a vast array of pharmacologically active compounds, from natural alkaloids like papaverine to synthetic therapeutics.[1] The boronic acid group, once viewed with caution, is now celebrated for its versatile role in carbon-carbon bond formation—most notably the Nobel Prize-winning Suzuki-Miyaura coupling—and as a key pharmacophore in approved drugs like bortezomib and vaborbactam.[2][3][4]

As a synthetic intermediate, isoquinoline-4-boronic acid is invaluable for creating complex molecular architectures.[5] However, its utility is predicated on its purity and structural integrity. The inherent reactivity of the boronic acid moiety presents unique analytical challenges, primarily its propensity to undergo dehydration to form a cyclic trimer known as a boroxine. This equilibrium can confound analytical results and impact stoichiometric calculations in subsequent reactions.

This guide provides a comprehensive framework for the robust structural analysis and characterization of isoquinoline-4-boronic acid. It is designed for researchers, medicinal chemists, and process development scientists who require unambiguous confirmation of the molecule's identity, purity, and stability. We move beyond mere data reporting to explain the causality behind methodological choices, ensuring that each analytical step contributes to a self-validating system of characterization.

The Fundamental Challenge: Monomer-Boroxine Equilibrium

The primary confounding factor in the analysis of any boronic acid is its equilibrium with the corresponding boroxine anhydride. This is a thermally-driven dehydration reaction where three molecules of the boronic acid condense, releasing three molecules of water.[6] Understanding and controlling this equilibrium is paramount for accurate characterization.

Caption: Reversible equilibrium between isoquinoline-4-boronic acid and its boroxine trimer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For isoquinoline-4-boronic acid, a multi-nuclear approach (¹H, ¹³C, and ¹¹B) is essential to confirm the molecular framework, the presence of the boronic acid group, and its hybridization state.

Proton (¹H) and Carbon (¹³C) NMR: Mapping the Carbon Skeleton

¹H and ¹³C NMR provide detailed information about the isoquinoline ring system. The chemical shifts and coupling constants of the aromatic protons are characteristic of the isoquinoline core, while the carbon spectrum confirms the number and type of carbon environments.

-

Expertise & Experience: Anomalous line broadening can sometimes be observed in the ¹H NMR spectra of isoquinoline derivatives, potentially due to trace acidity or aggregation phenomena.[7] Ensuring the use of high-purity deuterated solvents is critical. The quaternary carbon attached to the boron atom is often difficult to observe in ¹³C NMR spectra due to quadrupolar relaxation and the absence of a Nuclear Overhauser Effect (NOE).

| Nucleus | Expected Chemical Shift Range (ppm) | Key Insights |

| ¹H NMR | 9.0 - 9.5 (H1, H3), 7.5 - 8.5 (Aromatic) | Confirms substitution pattern on the isoquinoline core.[8] |

| ¹³C NMR | 120 - 155 (Aromatic/Heteroaromatic C) | Verifies the 9 unique carbon environments.[9][10] |

| ¹¹B NMR | 19 - 30 (sp²), 3 - 9 (sp³) | Directly probes the boron center; distinguishes monomer from esters/adducts.[11][12] |

Boron (¹¹B) NMR: The Definitive Probe

¹¹B NMR is the most direct and powerful technique for characterizing the boronic acid moiety.[13] The chemical shift of the boron nucleus is highly sensitive to its coordination number and hybridization state.

-

Trustworthiness: A single, relatively sharp signal in the range of δ 26-30 ppm is indicative of a trigonal planar, sp²-hybridized boronic acid monomer.[12] The formation of tetrahedral, sp³-hybridized boronate esters or adducts (e.g., with diols or fluoride) results in a significant upfield shift to approximately δ 3-9 ppm .[11][14] This clear differentiation allows for the unambiguous confirmation of the free boronic acid and can be used to monitor its reactions.[15]

Experimental Protocol: Multi-Nuclear NMR Analysis

-

Sample Preparation: Accurately weigh ~5-10 mg of isoquinoline-4-boronic acid and dissolve in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD). DMSO-d₆ is often preferred as the acidic B(OH)₂ protons are typically observable.

-

Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz for ¹H) equipped with a broadband probe for ¹³C and ¹¹B detection.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1).

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An extended acquisition time may be necessary to observe the weak quaternary carbon signals.

-

¹¹B NMR Acquisition: Tune the probe to the ¹¹B frequency. Use a boron-free probe or a quartz NMR tube if available to minimize background signals. Acquire a one-dimensional spectrum, referenced externally to BF₃·OEt₂ (δ 0 ppm).

-

Data Analysis: Integrate proton signals, assign peaks based on chemical shifts and coupling patterns, and compare with literature values or spectral predictions.[7][8] Correlate the ¹¹B chemical shift with the hybridization state of the boron atom.[16]

Mass Spectrometry (MS): Confirming Molecular Identity

Mass spectrometry provides the elemental composition and molecular weight, serving as a primary identity test. However, the analysis of boronic acids by MS is complicated by their tendency to dehydrate and trimerize into boroxines in the gas phase.[6]

-

Expertise & Experience: Direct infusion or LC-MS analysis using electrospray ionization (ESI) can often show a complex mixture of ions, including the desired molecular ion [M+H]⁺ or [M-H]⁻, but also ions corresponding to the boroxine and various solvent adducts. This complicates data interpretation.[17] To overcome this, a robust Ultra-Performance Liquid Chromatography (UPLC) method is recommended to separate the monomer from other species before it enters the mass spectrometer.[18][19] Optimizing MS parameters, such as cone voltage, is crucial to minimize in-source fragmentation and dehydration.[17]

| Ionization Mode | Expected Ion (m/z) | Species |

| ESI (+) | 174.07 | [M+H]⁺ |

| ESI (-) | 172.06 | [M-H]⁻ |

| ESI (+) | 465.90 | [Boroxine+H]⁺ |

Experimental Protocol: UPLC-MS/MS Analysis

-

Sample Preparation: Prepare a stock solution of isoquinoline-4-boronic acid at 1 mg/mL in a 50:50 mixture of acetonitrile and water. Further dilute to a working concentration of ~1-10 µg/mL.

-

Chromatography System:

-

Column: ACQUITY Premier BEH C₁₈ or equivalent (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 10 mM Ammonium Acetate in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A short, rapid gradient (e.g., 5% to 95% B over 1-2 minutes).

-

Flow Rate: 0.4-0.6 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometry System:

-

Instrument: Tandem quadrupole mass spectrometer (e.g., Waters Xevo™ TQ Absolute).[18]

-

Ionization: Electrospray Ionization (ESI), positive and negative modes.

-

Capillary Voltage: 1.0 - 3.0 kV.

-

Cone Voltage: 20-30 V (Optimize to maximize [M+H]⁺ or [M-H]⁻ and minimize boroxine).[17]

-

Source/Desolvation Temp: 120 °C / 400 °C.

-

Acquisition: Full scan mode to identify all ions and Multiple Reaction Monitoring (MRM) for quantification if required.[18]

-

-

Data Analysis: Extract the chromatogram for the theoretical m/z of the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ion. Confirm the absence or minimal presence of the boroxine ion at its expected retention time.

Single-Crystal X-ray Crystallography: The Unambiguous Proof

When an analytical challenge demands absolute, unequivocal structural proof, single-crystal X-ray diffraction is the gold standard.[20] This technique provides the precise three-dimensional arrangement of atoms in the solid state, confirming connectivity, conformation, and intermolecular interactions. For isoquinoline-4-boronic acid, it would definitively prove the location of the boronic acid group and its geometry.

-

Trustworthiness: Unlike spectroscopic methods that provide averaged data from a bulk sample, X-ray crystallography provides a direct image of a single molecule. This is the only technique that can irrefutably distinguish between isomers and provide precise bond lengths and angles. The primary challenge is not the analysis itself, but the prerequisite of growing a high-quality single crystal (0.1-0.5 mm, free of defects).[20]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Purification: The compound must be of the highest possible purity (>99%). Recrystallize the material if necessary.

-

Crystal Growth:

-

Method: Slow evaporation is often successful. Dissolve the compound in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or acetone) to create a saturated solution. Loosely cover the vial and leave it undisturbed in a vibration-free environment for several days to weeks.

-

Alternative Methods: Vapor diffusion (precipitant layered over a solution) or slow cooling of a hot, saturated solution.

-

-

Crystal Selection & Mounting: Select a suitable, defect-free crystal under a microscope and mount it on a goniometer head, typically at low temperature (~100 K) to minimize thermal vibrations.

-

Data Collection: Use a modern diffractometer with Mo Kα (λ = 0.71073 Å) or Cu Kα radiation. A full sphere of diffraction data is collected as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is used to solve the phase problem and generate an initial electron density map.[21] The atomic positions are then refined using full-matrix least-squares methods to yield the final, precise molecular structure.[21][22]

Thermal Analysis (TGA/DSC): Assessing Stability and Purity

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical information about the thermal stability, melting point, and dehydration processes of the material.

-

Expertise & Experience: For boronic acids, the TGA thermogram is particularly insightful. A mass loss step occurring before decomposition often corresponds to the dehydration of the boronic acid to its boroxine anhydride.[23] The theoretical mass loss for this trimerization is 10.4% (3 H₂O molecules per 3 monomer units). Observing this event provides dynamic evidence of the process. The DSC curve will show an endotherm corresponding to this dehydration, followed by the melting point of the compound.[24][25]

Experimental Protocol: TGA/DSC Analysis

-

Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum or ceramic TGA/DSC pan.

-

Instrumentation: Use a simultaneous TGA/DSC instrument.

-

Method:

-

Atmosphere: Nitrogen, with a purge rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature (~25 °C) to a temperature beyond its decomposition point (e.g., 300-400 °C) at a controlled rate (e.g., 10 °C/min).

-

-

Data Analysis:

-

TGA Curve: Identify the onset temperature and percentage of mass loss for any thermal events. Compare the observed mass loss with the theoretical value for water loss.

-

DSC Curve: Identify endothermic (e.g., melting, dehydration) and exothermic (e.g., decomposition) events. The peak of the melting endotherm is typically reported as the melting point.

-

Integrated Characterization Workflow

No single technique provides a complete picture. The strength of this analytical approach lies in the integration of orthogonal techniques, where the results of one method validate and complement the others.

Caption: Integrated workflow for the comprehensive characterization of isoquinoline-4-boronic acid.

Conclusion

The structural characterization of isoquinoline-4-boronic acid is a multi-faceted task that requires a carefully selected suite of analytical techniques. By integrating multi-nuclear NMR, optimized UPLC-MS, thermal analysis, and, when necessary, single-crystal X-ray diffraction, researchers can build a self-validating dossier of data. This robust approach mitigates the inherent analytical challenges posed by the boronic acid moiety, ensuring a thorough understanding of the molecule's identity, purity, and stability. Such confidence is not merely an academic exercise; it is a prerequisite for the successful application of this valuable building block in the rigorous and demanding fields of pharmaceutical and materials science.

References

-

Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. (2011). Analytical Chemistry - ACS Publications. [Link]

-

High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System. (n.d.). Waters Corporation. [Link]

-

Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. (2010). PubMed. [Link]

-

A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (2013). RSC Publishing. [Link]

-

A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (n.d.). Analytical Methods (RSC Publishing). [Link]

-

¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022). ACS Publications. [Link]

-

CHAPTER 2: ¹¹B NMR and its uses in structural characterization of boronic acids and boronate esters. (n.d.). ResearchGate. [Link]

-

A ¹¹B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. (n.d.). MDPI. [Link]

-

Leveraging ¹¹B NMR for Optimization of Boronic Acid-Diol Complexation: Insights for SERS-Based Diol Detection. (2023). PubMed. [Link]

-

Leveraging ¹¹B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. (2023). Analytical Chemistry - ACS Publications. [Link]

-

Crystal structures of the isoquinoline derivatives. (n.d.). ResearchGate. [Link]

-

Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias. (n.d.). MDPI. [Link]

-

Results from TGA/DSC thermal analyses for a series of functionalised benzene–diboronic acids. (n.d.). ResearchGate. [Link]

-

Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. (n.d.). ResearchGate. [Link]

-

Kinetic analysis of thermal decomposition of boric acid from thermogravimetric data. (n.d.). ResearchGate. [Link]

-

Isoquinoline-4-boronic-acid-hydrochloride. (n.d.). Blooved. [Link]

-

Structures and representative X-ray structures of the isoquinolines resynthesized on a mmol scale selected from the plate according to the analytical performance. (n.d.). ResearchGate. [Link]

-

Isoquinoline-4-boronic acid. (2024). ChemBK. [Link]

-

Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. (n.d.). MDPI. [Link]

-

Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. (2022). RSC Medicinal Chemistry. [Link]

-

Suzuki reaction. (n.d.). Wikipedia. [Link]

-

DSC, TGA, and DTGA dependences obtained when heating boron oxide in an inert medium. (n.d.). ResearchGate. [Link]

-

Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. (n.d.). The Royal Society of Chemistry. [Link]

-

Suzuki‐Miyaura coupling of 4‐bromo‐3‐hydroxyquinoline‐N‐oxides and boronic acid 11. (n.d.). ResearchGate. [Link]

-

Isoquinoline-4-boronic acid. (n.d.). PubChem - NIH. [Link]

-

Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. (n.d.). Inorganic Chemistry. [Link]

-

Alkoxide-Free Zirconium-Catalyzed Borylation of Unactivated Alkyl Chlorides and Poly(vinyl chloride). (2023). ACS Catalysis. [Link]

-

Isoquinoline-4-boronic acid (C9H8BNO2). (n.d.). PubChemLite. [Link]

-

Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. (1984). Indian Academy of Sciences. [Link]

-

Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. (2017). PubMed Central. [Link]

-

Suzuki-Miyaura Coupling. (2021). Chemistry LibreTexts. [Link]

-

A Solid-State ¹¹B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. (2010). The Journal of Physical Chemistry A - ACS Publications. [Link]

-

DSC 2nd heating-run thermograms (a) and TGA curves (b) of native PVAc. (n.d.). ResearchGate. [Link]

-

Buy Isoquinoline-4-boronic acid. (n.d.). Boron Molecular. [Link]

-

Buy Isoquinoline-4-boronic acid, pinacol ester. (n.d.). Boron Molecular. [Link]

-